molecular formula C15H20ClN3 B3862458 N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine

N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine

Cat. No.: B3862458
M. Wt: 277.79 g/mol
InChI Key: NAJXDKYDBDSLBG-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 7-chloro-4-methylquinoline.

    Alkylation: The 7-chloro-4-methylquinoline is alkylated with 1,3-dibromopropane under basic conditions to introduce the propane-1,3-diamine moiety.

    Dimethylation: The resulting intermediate is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reactions.

    Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine: Unique due to its specific substitution pattern and biological activity.

    N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-diethylpropane-1,3-diamine: Similar structure but with diethyl groups instead of dimethyl groups.

    N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylbutane-1,4-diamine: Similar structure but with a butane-1,4-diamine moiety instead of propane-1,3-diamine.

Uniqueness

N-(7-chloro-4-methylquinolin-2-yl)-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific combination of the quinoline ring, chloro group, and dimethylpropane-1,3-diamine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3/c1-11-9-15(17-7-4-8-19(2)3)18-14-10-12(16)5-6-13(11)14/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJXDKYDBDSLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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